Regioisomeric Differentiation: 6-Br,4-OMe vs 5-Br,7-OMe Benzo[d]isoxazole – Identical Formula, Divergent Substitution Vectors
6-Bromo-4-methoxybenzo[d]isoxazole and its regioisomer 5-bromo-7-methoxybenzo[d]isoxazole share the same molecular formula (C₈H₆BrNO₂), molecular weight (228.04 g/mol), and many computed descriptors including XLogP3 (2.4), topological polar surface area (35.3 Ų), hydrogen bond acceptor count (3), and rotatable bond count (1) [1][2]. However, the bromine substitution position differs: C6 in the target versus C5 in the regioisomer, while the methoxy group resides at C4 versus C7 respectively. This positional difference means the two compounds present the bromine atom along different vectors relative to the benzisoxazole core, dictating which regioisomeric biaryl or coupled products are accessible via Pd-mediated cross-coupling and potentially altering steric and electronic interactions with biological targets during SAR exploration [3]. Both compounds are commercially available at comparable purity specifications (98% from common suppliers) .
| Evidence Dimension | Substitution pattern (bromine and methoxy positions on benzo[d]isoxazole core) |
|---|---|
| Target Compound Data | Br at C6, OMe at C4; SMILES: COC1=CC(=CC2=C1C=NO2)Br |
| Comparator Or Baseline | 5-Bromo-7-methoxybenzo[d]isoxazole (CAS 198280-98-7): Br at C5, OMe at C7; SMILES: COC1=CC(=CC2=C1ON=C2)Br |
| Quantified Difference | Identical MW (228.04), XLogP3 (2.4), TPSA (35.3 Ų); differentiated solely by bromine/methoxy positional vectors on the fused ring system |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18); commercial purity data from Leyan product catalog entries |
Why This Matters
Researchers pursuing a specific vector for cross-coupling-derived library synthesis or probing a defined region of a binding pocket must select the correct regioisomer; the two compounds are not synthetically or pharmacologically interchangeable despite their identical elemental composition.
- [1] PubChem. (2026). Compound Summary for CID 118988884: 6-Bromo-4-methoxybenzo[d]isoxazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1427375-05-0 View Source
- [2] PubChem. (2026). Compound Summary for CID 83669479: 5-Bromo-7-methoxy-1,2-benzoxazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/198280-98-7 View Source
- [3] Science of Synthesis. (n.d.). Suzuki coupling of halo-substituted 1,2-benzisoxazole derivatives. Thieme Chemistry. Section on palladium-catalyzed cross-coupling of bromo-benzisoxazoles with arylborane reagents. View Source
